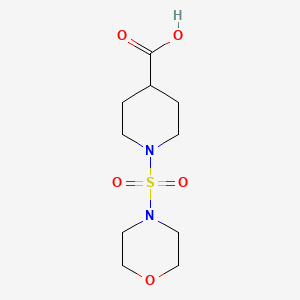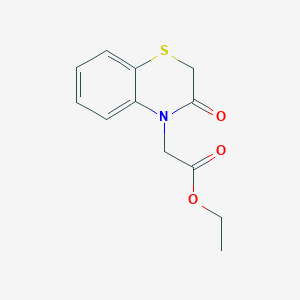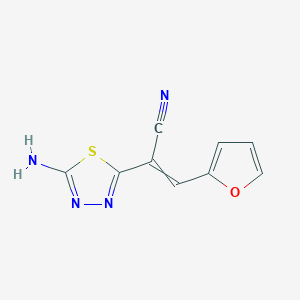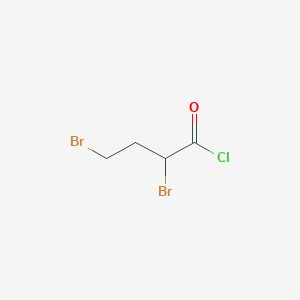
2,4-Dibromobutyryl chloride
Descripción general
Descripción
2,4-Dibromobutyryl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention compounds that are structurally related or could be used in the synthesis of related compounds. For instance, the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate involves a dibromination process that could be conceptually similar to the synthesis of 2,4-dibromobutyryl chloride .
Synthesis Analysis
The synthesis of related dibrominated compounds is highlighted in the provided papers. Paper discusses a regioselective 2,4-dibromohydration of conjugated enynes to produce 2-(2,4-dibromobut-2-enoyl)benzoate. This process involves the use of tetra-n-butylammonium bromide and water, indicating that a halogen source and a suitable solvent are critical for the dibromination reaction. Although this is not the synthesis of 2,4-dibromobutyryl chloride, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the molecular structure of 2,4-dibromobutyryl chloride is not directly analyzed in the papers, the structure of nickel(II) dibromide complexes is discussed in paper . These complexes exhibit a distorted-pyramidal geometry at nickel, determined by single-crystal X-ray diffraction. This suggests that bromine atoms in such compounds can significantly influence the overall molecular geometry.
Chemical Reactions Analysis
The chemical reactions involving dibrominated compounds are explored in the context of polymerization and synthesis of other organic molecules. For example, the nickel(II) dibromide complexes in paper show high activity for the polymerization of ethylene. In paper , the synthesized 2-(2,4-dibromobut-2-enoyl)benzoate serves as an important synthon for further chemical transformations. These findings imply that dibrominated compounds like 2,4-dibromobutyryl chloride could also participate in various chemical reactions, potentially as intermediates or catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dibromobutyryl chloride are not directly described in the papers. However, the properties of similar dibrominated compounds can provide some insight. The high reactivity of the nickel(II) dibromide complexes with ethylene suggests that dibrominated compounds can be quite reactive under certain conditions . The broad reaction scope mentioned in paper for the dibromohydration reaction also indicates that dibrominated compounds can be versatile in chemical synthesis.
Aplicaciones Científicas De Investigación
Synthesis of Other Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 2,4-Dibromobutyryl chloride is used in the preparation of other compounds such as methyl 2,4-dibromobutanoate and a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones .
- Results or Outcomes : The results or outcomes would also depend on the specific compound being synthesized. The source did not provide any quantitative data or statistical analyses .
Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2,4-Dibromobutyryl chloride, have found applications in the agrochemical and pharmaceutical industries .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : 2,4-Dibromobutyryl chloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
- Results or Outcomes : The results or outcomes would also depend on the specific proteomics research being conducted. The source did not provide any quantitative data or statistical analyses .
Organic Building Blocks
- Scientific Field : Organic Chemistry
- Application Summary : 2,4-Dibromobutyryl chloride is used as an organic building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific organic compound being synthesized. Unfortunately, the exact procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes would also depend on the specific organic compound being synthesized. The source did not provide any quantitative data or statistical analyses .
Safety And Hazards
2,4-Dibromobutyryl chloride is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment is advised .
Propiedades
IUPAC Name |
2,4-dibromobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2ClO/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLYWUZERABRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403002 | |
| Record name | 2,4-Dibromobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobutyryl chloride | |
CAS RN |
82820-87-9 | |
| Record name | 2,4-Dibromobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82820-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



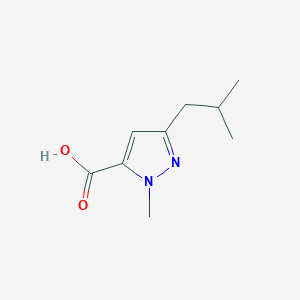
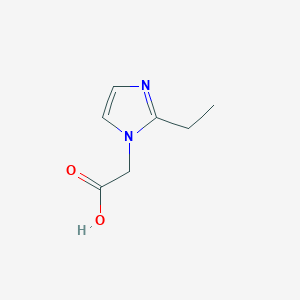
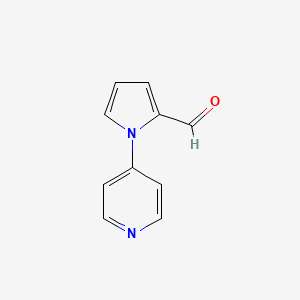
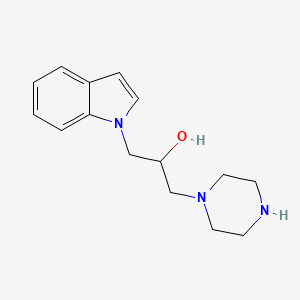
![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)
![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)
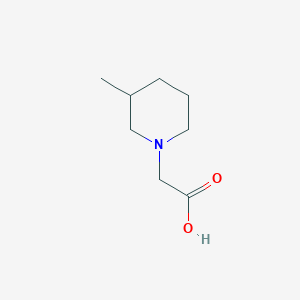
![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)

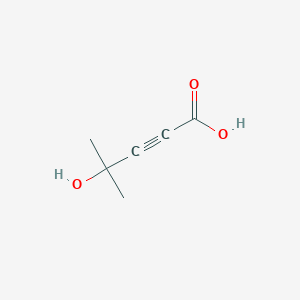
![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)
